molecular formula C23H27N7O2S B10862047 (4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

Cat. No.: B10862047
M. Wt: 465.6 g/mol
InChI Key: MIUFORKWYHBPRW-HMFCALDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-2865 is a non-covalent pan-KRAS inhibitor that binds to wild-type KRAS as well as multiple mutant KRAS proteins. KRAS is a small guanosine triphosphate-hydrolyzing protein that acts as a molecular switch in intracellular signaling pathways. Alterations in KRAS are found in approximately one in seven of all human cancers, making KRAS one of the main oncogenic drivers in cancer .

Preparation Methods

The synthesis of BI-2865 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to be highly potent and selective, with the ability to bind non-covalently to KRAS in its guanosine diphosphate-bound inactive state .

Scientific Research Applications

BI-2865 has significant applications in scientific research, particularly in cancer biology and chemotherapy. It has been shown to reverse multidrug resistance induced by P-glycoprotein, breast cancer resistance protein, and multidrug resistance-associated protein 1 in vitro and in vivo . This makes it a valuable tool for improving the efficacy of chemotherapeutic agents in multidrug-resistant cancers. Additionally, BI-2865 is used to deepen the understanding of KRAS biology in cancer and to explore its utility in novel disease indications .

Properties

Molecular Formula

C23H27N7O2S

Molecular Weight

465.6 g/mol

IUPAC Name

(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C23H27N7O2S/c1-13(15-6-5-11-30(15)3)31-17-8-10-26-20(27-17)21-28-22(32-29-21)23(2)9-4-7-16-18(23)14(12-24)19(25)33-16/h8,10,13,15H,4-7,9,11,25H2,1-3H3/t13-,15-,23-/m0/s1

InChI Key

MIUFORKWYHBPRW-HMFCALDFSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C

Canonical SMILES

CC(C1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C

Origin of Product

United States

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